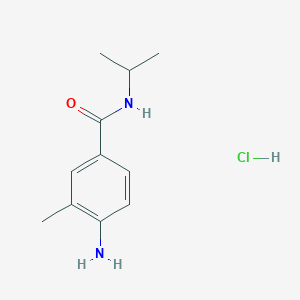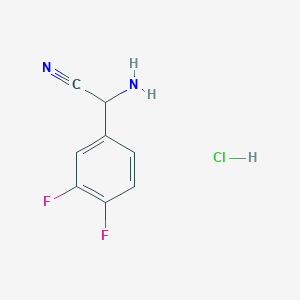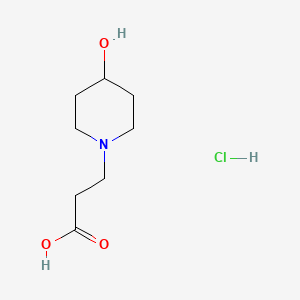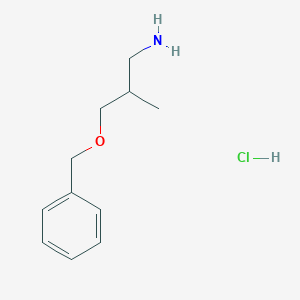![molecular formula C10H12FNSi B1522077 5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine CAS No. 884494-40-0](/img/structure/B1522077.png)
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine
Overview
Description
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is a chemical compound with the CAS Number: 884494-40-0 . It has a molecular weight of 193.3 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name of this compound is 5-fluoro-2-[(trimethylsilyl)ethynyl]pyridine . The InChI Code is 1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.3 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Analytical Techniques
5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine is utilized in the development of analytical methods and the synthesis of complex molecules. For instance, a gas chromatography-mass spectrometry (GC-MS) method was developed for the simultaneous determination of various fluorinated compounds in human plasma, highlighting the role of trimethylsilyl derivatives in analytical chemistry (Zambonin, Guerrieri, & Palmisano, 1996). Furthermore, the synthesis of 5-fluorouracil derivatives incorporating a trimethylsilyl group demonstrates the compound's utility in creating new molecules with potential therapeutic applications (Rosowsky, Kim, & Wick, 1981).
Modular Synthesis and Drug Development
The compound is instrumental in modular synthesis approaches for creating polysubstituted and fused pyridines, which are critical for drug development and material science. A study showcased a one-pot reaction sequence for the synthesis of various substituted pyridines using 2-fluoro-1,3-dicarbonyl compounds, demonstrating the versatility of fluoro-ethynyl pyridine derivatives in organic synthesis (Song, Huang, Yi, & Zhang, 2016).
Radioligand and Imaging Applications
In the field of neuroimaging, derivatives of this compound have been used to develop radioligands for imaging brain receptors, contributing to our understanding of neurological disorders and brain function. For example, [11C]SP203, a radioligand derived from a similar compound, was developed for imaging metabotropic glutamate receptors in the monkey brain, highlighting the potential of fluoro-ethynyl pyridine derivatives in developing diagnostic tools for neuroscience research (Siméon et al., 2012).
Chemical Functionalization and Material Science
The chemical properties of this compound allow for selective functionalization, which is essential in material science and organic synthesis. Studies demonstrate the regioselective functionalization of fluoropyridines, enabling the synthesis of a variety of fluorinated pyridinecarboxylic acids, which have applications in pharmaceuticals and agrochemicals (Bobbio & Schlosser, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(5-fluoropyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXLHRGNKUVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)



![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)



